2-(Propan-2-yloxy)thieno[2,3-d][1,3]thiazole-5-carboxylic acid
Description
This compound belongs to the thieno[2,3-d][1,3]thiazole-5-carboxylic acid family, characterized by a fused thienothiazole core and a carboxylic acid group at position 3. The propan-2-yloxy substituent at position 2 introduces steric and electronic effects that modulate its physicochemical and biological properties.
Properties
Molecular Formula |
C9H9NO3S2 |
|---|---|
Molecular Weight |
243.3 g/mol |
IUPAC Name |
2-propan-2-yloxythieno[2,3-d][1,3]thiazole-5-carboxylic acid |
InChI |
InChI=1S/C9H9NO3S2/c1-4(2)13-9-10-7-5(15-9)3-6(14-7)8(11)12/h3-4H,1-2H3,(H,11,12) |
InChI Key |
LOHANEJXDZYINF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NC2=C(S1)C=C(S2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yloxy)thieno[2,3-d][1,3]thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-3,3,3-trifluoropropene with benzylthiols under an SN2’ mechanism to form 2-bromo-3,3-difluoroallyl benzyl sulfide. This intermediate undergoes deprotonation at the benzylic position, followed by a [2,3] sigmatropic rearrangement to deliver the desired thiazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Propan-2-yloxy)thieno[2,3-d][1,3]thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or thiols.
Scientific Research Applications
2-(Propan-2-yloxy)thieno[2,3-d][1,3]thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly xanthine oxidase inhibitors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-(Propan-2-yloxy)thieno[2,3-d][1,3]thiazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to uric acid. This inhibition can help manage conditions like gout and hyperuricemia .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural analogs and their properties:
Key Observations :
- Electron-donating substituents (e.g., dimethylamino, pyrrolidinyl) increase molecular weight and alter solubility. For example, the pyrrolidinyl derivative has a higher predicted boiling point (467°C) due to enhanced hydrogen bonding .
- Safety profiles vary significantly: The 4-methylphenylamino derivative is classified as corrosive (H314) and toxic upon inhalation (H335), requiring stringent safety protocols .
Biological Activity
2-(Propan-2-yloxy)thieno[2,3-d][1,3]thiazole-5-carboxylic acid is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 243.30 g/mol. The compound features a thieno[2,3-d][1,3]thiazole core, which is known for various biological activities.
The biological activity of this compound can be attributed to its structural components that interact with biological targets. Research indicates that thiazole derivatives often exhibit:
- Antimicrobial Activity : Compounds with thiazole rings have shown significant antibacterial and antifungal properties.
- Anticancer Activity : Similar derivatives have been studied for their ability to inhibit tumor growth by targeting specific pathways involved in cell proliferation.
- Enzyme Inhibition : Thiazoles can act as inhibitors of various enzymes, including those involved in metabolic pathways.
Antimicrobial Activity
A study evaluated the antimicrobial properties of various thiazole derivatives, including those similar to this compound. Results indicated that compounds with hydrophobic side chains exhibited enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example:
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 1.5 | Effective against E. coli |
| Compound B | 0.91 | Effective against S. aureus |
These findings suggest that the presence of specific functional groups can significantly enhance the antimicrobial efficacy of thiazole derivatives .
Anticancer Potential
Research into anticancer properties has shown that derivatives of thiazole can inhibit the growth of various cancer cell lines. For instance, a derivative similar to this compound demonstrated significant antiproliferative effects on leukemia cells with an IC50 value comparable to established chemotherapeutics .
| Cell Line | IC50 (µM) | Comparison |
|---|---|---|
| K563 (Leukemia) | < 1 | Comparable to dasatinib |
| MDA-MB 231 (Breast Cancer) | 20.2 | Less active than dasatinib |
| HT-29 (Colon Cancer) | 21.6 | Less active than dasatinib |
These results highlight the potential for developing new anticancer agents based on the thiazole scaffold .
Case Studies
Several case studies have investigated the biological activity of thiazole derivatives:
- Study on Antitumor Activity : A series of thiazole derivatives were synthesized and tested for their ability to inhibit tumor growth in vitro and in vivo models. The most active compounds showed promising results in reducing tumor size and improving survival rates in animal models.
- Antimicrobial Efficacy Study : A comparative study assessed the antimicrobial activity of thiazole derivatives against standard antibiotics. The results indicated that certain derivatives exhibited superior effectiveness against resistant strains of bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
